8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
Description
The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic coumarin derivative characterized by a [1,3]dioxolo[4,5-g]chromen-6-one core. Its structure features a methyl-linked 4-(3-chlorophenyl)piperazine moiety at the 8-position of the coumarin scaffold. This substitution pattern distinguishes it from natural coumarins and imparts unique physicochemical and pharmacological properties. Piperazine derivatives are known for their versatility in medicinal chemistry, often influencing receptor binding and pharmacokinetics .
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c22-15-2-1-3-16(9-15)24-6-4-23(5-7-24)12-14-8-21(25)28-18-11-20-19(10-17(14)18)26-13-27-20/h1-3,8-11H,4-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCMSZFWSLUMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the synthesis of the 4-(3-chlorophenyl)piperazine. This can be achieved by reacting 3-chloroaniline with ethylene glycol in the presence of a catalyst such as hydrochloric acid to form the piperazine ring.
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Attachment of the Piperazine to the Chromenone Core: : The next step involves the reaction of the piperazine derivative with a suitable aldehyde or ketone to form the intermediate compound. This intermediate is then cyclized to form the dioxolochromenone structure.
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Final Coupling Reaction: : The final step involves the coupling of the piperazine derivative with the dioxolochromenone core under basic conditions, typically using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of the corresponding aniline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors in the brain. It is particularly of interest in the study of serotonin and dopamine receptors, which are implicated in a variety of neurological disorders.
Medicine
Medically, this compound is being investigated for its potential use in the treatment of psychological disorders such as depression and anxiety. Its ability to interact with neurotransmitter receptors makes it a promising candidate for the development of new antidepressant and anxiolytic drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with neurotransmitter receptors in the brain. The compound acts as a ligand for serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The exact pathways involved include the inhibition of serotonin reuptake and the modulation of dopamine release, which are critical in the regulation of mood and anxiety.
Comparison with Similar Compounds
Structural and Functional Analysis
- Piperazine vs. Morpholine Substitutions: The target compound’s 4-(3-chlorophenyl)piperazine group contrasts with BG14042’s morpholine substituent.
- Chlorophenyl vs.
- Alkyl Chain Variations : The propyl group in FCS303 () contributes to lipophilicity, favoring blood-brain barrier penetration and MAO-B inhibition. The target compound’s piperazine-methyl linker may balance lipophilicity and solubility for broader pharmacological applications .
Pharmacological Implications
- MAO-B Inhibition : FCS303’s MAO-B inhibitory activity () suggests that 8-substituted coumarins are viable scaffolds for neurodegenerative disease therapeutics. The target compound’s piperazine group may confer additional dopaminergic or serotonergic modulation, warranting enzymatic assays .
- Antiviral Potential: Piperazine-containing compounds in (e.g., ACs #12, #17) show activity against HSV-1, implying that the target compound’s piperazine moiety could be repurposed for antiviral screening .
Biological Activity
The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one , also known by its CAS number 847409-60-3, is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.9 g/mol. The structure features a chromenone backbone fused with a piperazine ring and a chlorophenyl substituent, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN6O3 |
| Molecular Weight | 444.9 g/mol |
| CAS Number | 847409-60-3 |
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is linked to the alleviation of depressive symptoms in animal models through the inhibition of dopamine receptor activity .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the dioxolochromene moiety is thought to enhance its interaction with cellular targets involved in cancer progression .
Antimicrobial Properties
Antimicrobial activity has been reported for related compounds containing the piperazine ring. These derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological effects of this compound can be attributed to its ability to interact with specific receptors in the brain and other tissues:
- Dopamine Receptor Antagonism : The compound shows affinity for dopamine receptors, which may explain its antidepressant effects by modulating dopaminergic signaling.
- Serotonin Receptor Interaction : Similar compounds have been found to influence serotonin receptors, contributing to mood regulation.
- Inhibition of Enzymatic Activity : Some studies indicate that it may inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .
Study 1: Antidepressant Activity Evaluation
In a study evaluating the antidepressant effects of related piperazine derivatives, researchers administered various doses to mice and observed significant reductions in immobility time in forced swim tests compared to controls. This suggests enhanced mood-related behaviors attributable to dopamine receptor antagonism .
Study 2: Antitumor Efficacy
A series of in vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound .
Study 3: Antimicrobial Activity Assessment
Testing against Gram-positive and Gram-negative bacteria revealed that derivatives containing the piperazine moiety exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating effectiveness comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
